Navarixin - 473727-83-2

Navarixin

Catalog Number: EVT-276454
CAS Number: 473727-83-2
Molecular Formula: C23H26N2O5
Molecular Weight: 410.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Navarixin is a potent and selective antagonist of the CXC chemokine receptor 2 (CXCR2) [, , , , ]. It exhibits a higher affinity for CXCR2 compared to CXCR1, another receptor in the CXC chemokine receptor family [, ]. This selectivity makes it a valuable tool in dissecting the specific roles of CXCR2 in various biological processes, particularly inflammation and cancer [, , , , ].

Synthesis Analysis

One of the key intermediates in the synthesis of Navarixin is a chiral amine. A novel chemo-enzymatic method utilizing transaminases in aqueous micellar media has been developed to synthesize this chiral amine []. This method offers several advantages over traditional approaches:

  • High Yield and Enantiomeric Excess: The chiral amine is obtained in high yields with an enantiomeric excess of >99.9% [].
  • Mild and Sustainable Conditions: The reaction proceeds under mild conditions in aqueous micellar media, reducing the environmental impact compared to traditional organic solvents [].
  • Cost-Effectiveness: This approach eliminates the need for expensive chiral ligands and auxiliaries typically required for asymmetric synthesis [].
Mechanism of Action

Navarixin exerts its effects by selectively binding to the intracellular allosteric binding site of CXCR2 []. This binding inhibits the interaction of endogenous chemokines, such as CXCL8 (IL-8), with the orthosteric binding site of CXCR2 [, ]. This antagonism of CXCR2 signaling disrupts downstream signaling pathways, ultimately leading to the inhibition of neutrophil chemotaxis and activation [, ].

Applications
  • Investigating the Role of CXCR2 in Cancer: Navarixin has been used to investigate the role of CXCR2 in promoting cancer aggressiveness. For instance, in prostate cancer, Navarixin treatment was found to suppress IL-8-induced gene expression changes associated with cancer progression, including increased expression of CXCR2, matrix metalloproteinases (MMPs), and markers of epithelial-mesenchymal transition (EMT) []. In colorectal cancer, Navarixin inhibited the EMT of cancer cells induced by conditioned medium from cancer-associated fibroblasts (CAFs), suggesting its potential in disrupting the crosstalk between tumor cells and their microenvironment [].

  • Studying CXCR2 as a Therapeutic Target: The efficacy of Navarixin in preclinical models has fueled interest in its therapeutic potential. Studies have explored Navarixin as a potential treatment for various diseases, including pulmonary diseases [] and cancer []. While clinical trials are ongoing [], the preclinical findings highlight the therapeutic promise of targeting CXCR2 using Navarixin.

  • Developing Fluorescent Ligands for CXCR2 Research: Researchers have designed and synthesized fluorescently labeled Navarixin analogs to facilitate the study of CXCR2 []. These fluorescent ligands enable direct visualization and quantification of ligand binding to CXCR2 in living cells and membrane preparations [].

Danirixin

Compound Description: Danirixin is a diaryl urea compound that acts as a reversible and selective antagonist of the CXC chemokine receptor 2 (CXCR2) []. It exhibits high affinity for CXCR2 and demonstrates competitive antagonism against CXCL8 in calcium mobilization assays []. Danirixin effectively blocks neutrophil activation and influx in response to inflammatory stimuli in both in vitro and in vivo studies [].

Relevance: Danirixin serves as a relevant comparison to Navarixin due to its shared target, CXCR2, and its similar mechanism of action as a CXCR2 antagonist []. Although both compounds target CXCR2, they belong to distinct chemical classes, resulting in differences in their binding characteristics and potentially explaining observed clinical differences in neutropenia induction [].

CXCL8

Compound Description: CXCL8, also known as interleukin-8 (IL-8), is a chemokine that plays a crucial role in prostate cancer aggressiveness []. It exerts its effects by binding to and activating CXCR2, leading to increased expression of genes involved in tumor progression, such as MMP-2/9, Snail, and vimentin []. CXCL8 also contributes to prostate cancer aggressiveness by downregulating the expression of androgen receptor (AR) and E-cadherin [].

Relevance: CXCL8 is directly relevant to Navarixin as it is the endogenous ligand of CXCR2, the receptor that Navarixin antagonizes []. By blocking the binding of CXCL8 to CXCR2, Navarixin inhibits the downstream signaling pathways and biological effects mediated by this chemokine, which are implicated in various inflammatory diseases and cancer [, ].

CXCL1

Compound Description: CXCL1 is a chemokine that activates neutrophils by binding to CXCR2. It is primarily involved in neutrophil recruitment and activation during inflammation in humans [].

Relevance: CXCL1 is relevant to Navarixin due to its interaction with the target receptor, CXCR2 []. Navarixin, by antagonizing CXCR2, would block the effects of CXCL1, including neutrophil activation and chemotaxis [].

CXCL2

Compound Description: Similar to CXCL1, CXCL2 is another chemokine that activates neutrophils through binding to CXCR2, primarily in rats []. It plays a role in neutrophil recruitment and activation at sites of inflammation [].

Relevance: Like CXCL1, CXCL2's relevance to Navarixin stems from its interaction with the target receptor, CXCR2 []. Navarixin's antagonism of CXCR2 would inhibit the downstream effects of CXCL2, thereby modulating neutrophil activity and movement [].

A Key Chiral Amine Intermediate

Compound Description: This specific chiral amine serves as a crucial intermediate in the chemo-enzymatic synthesis of Navarixin []. Notably, this intermediate can be synthesized with high enantioselectivity (>99.9% ee) using transaminases in an aqueous micellar media [].

Relevance: This chiral amine intermediate is directly related to Navarixin as it is a crucial building block in its synthesis []. This environmentally friendly synthetic route using transaminases offers a sustainable and efficient way to obtain the desired enantiomer of the intermediate, ultimately leading to Navarixin [].

Properties

CAS Number

473727-83-2

Product Name

Navarixin

IUPAC Name

2-hydroxy-N,N-dimethyl-3-[[2-[[(1R)-1-(5-methylfuran-2-yl)butyl]amino]-3,4-dioxocyclobuten-1-yl]methyl]benzamide

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C23H26N2O5/c1-5-7-17(18-11-10-13(2)30-18)24-19-16(21(27)22(19)28)12-14-8-6-9-15(20(14)26)23(29)25(3)4/h6,8-11,17,24,26H,5,7,12H2,1-4H3/t17-/m1/s1

InChI Key

IXBYSXNOKFHHDR-QGZVFWFLSA-N

SMILES

CCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C

Solubility

Soluble in DMSO (>40mg/mL)

Synonyms

SCH527123; SCH-527123; SCH 527123; MK-7123; MK7123; MK 7123; PS291822; PS-291822; PS 291822; Navarixin monohydrate; Navarixin

Canonical SMILES

CCCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)CC3=C(C(=CC=C3)C(=O)N(C)C)O

Isomeric SMILES

CCC[C@H](C1=CC=C(O1)C)NC2=C(C(=O)C2=O)CC3=C(C(=CC=C3)C(=O)N(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.